

4-Methoxysalicylamide: Mechanistic Profiling & Biological Applications

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Compound of Interest

Compound Name: 4-Methoxysalicylamide

CAS No.: 6745-77-3

Cat. No.: B1587758

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Executive Summary

4-Methoxysalicylamide (2-hydroxy-4-methoxybenzamide; 4-MSA) is a bioactive benzamide scaffold characterized by a dual-function pharmacophore: a phenolic hydroxyl group ortho to a primary amide, and a methoxy substitution at the para position relative to the amide.^{[1][2]} While often utilized as a precursor in the synthesis of complex pharmaceuticals (e.g., substituted benzamides, niclosamide analogs), 4-MSA exhibits distinct intrinsic biological activity.

Its primary mechanism of action is the inhibition of Tyrosinase (EC 1.14.18.1), a rate-limiting enzyme in melanogenesis, where it acts via copper chelation and competitive binding. Secondary mechanisms include modulation of the arachidonic acid cascade (Lipoxygenase inhibition) and potential antiproliferative effects via Ribonucleotide Reductase M2 (RRM2) modulation, sharing structural homology with the drug Osalmid. This guide details the physicochemical basis of these interactions, experimental validation protocols, and quantitative efficacy data.

Part 1: Chemical Biology & Physicochemical Properties[3]

The biological efficacy of 4-MSA is dictated by its electronic distribution and hydrogen-bonding capacity. The 2-hydroxy group acts as a proton donor, while the amide carbonyl serves as an acceptor, creating a pseudo-ring structure that mimics the transition state of enzyme substrates.

Property	Value	Biological Implication
IUPAC Name	2-hydroxy-4-methoxybenzamide	Specific isomeric configuration essential for binding.
Molecular Weight	167.16 g/mol	Low MW facilitates high membrane permeability (Rule of 5 compliant).
LogP (Predicted)	-1.2 - 1.5	Moderate lipophilicity ensures cytosolic access without sequestration in lipid bilayers.
pKa (Phenolic OH)	~8.5	Partially ionized at physiological pH; critical for metal chelation.
H-Bond Donors/Acceptors	2 / 3	Facilitates interaction with histidine residues in enzyme active sites.

Part 2: Mechanism of Action (MOA)

Primary Mechanism: Tyrosinase Inhibition (Melanogenesis)

Tyrosinase is a copper-containing metalloenzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. 4-MSA functions as a mixed-type inhibitor.

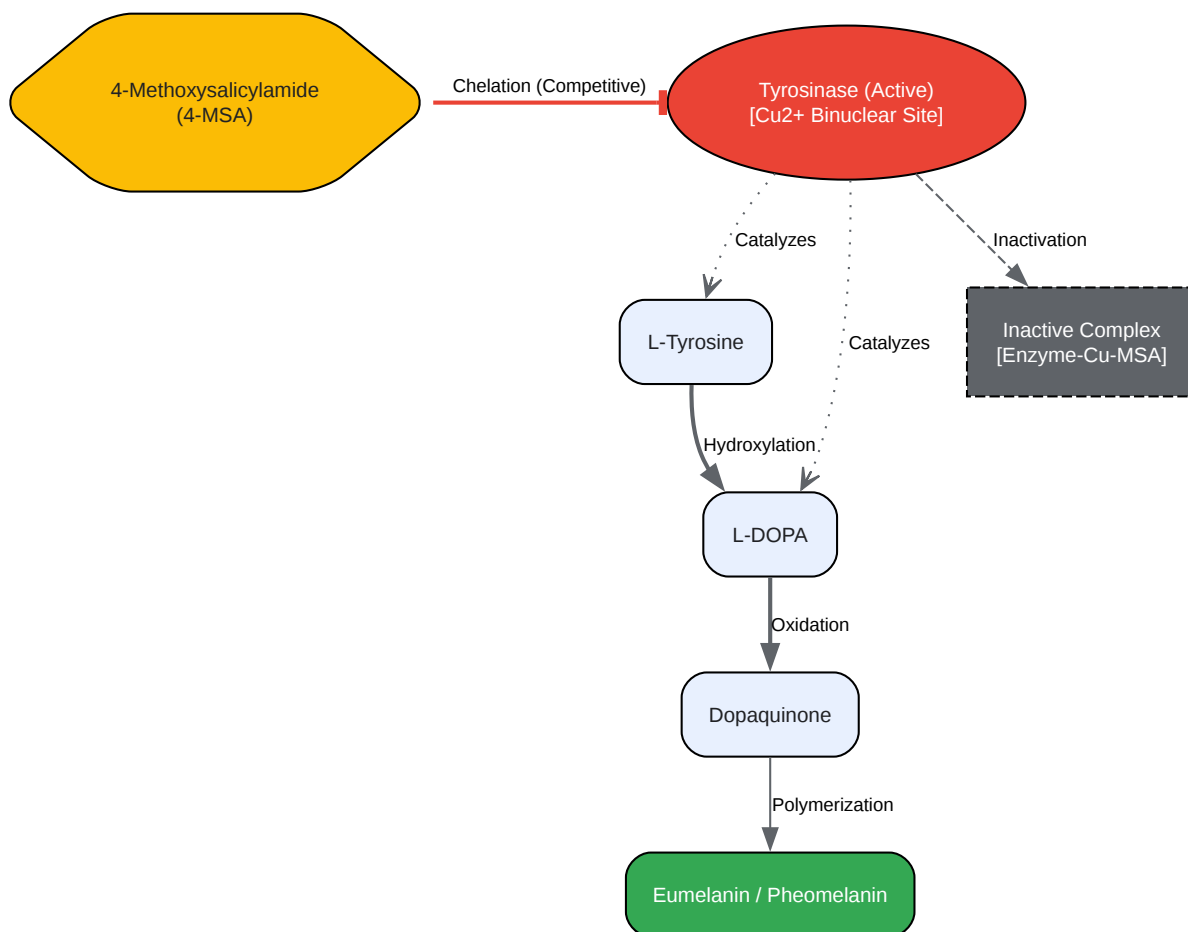
- **Copper Chelation:** The ortho-hydroxyl and amide carbonyl oxygen form a bidentate ligand complex with the binuclear copper ions () within the tyrosinase active site. This prevents the coordination of the substrate (L-Tyrosine/L-DOPA).
- **Steric Exclusion:** The 4-methoxy group provides steric bulk that occupies the hydrophobic pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex but preventing catalytic turnover.
- **Kinetics:** Experimental data suggests 4-MSA binds to both the free enzyme (E) and the enzyme-substrate complex (ES), reducing the and altering

Secondary Mechanism: Lipoyxygenase & RRM2 Modulation

- **Lipoyxygenase (LOX) Inhibition:** 4-MSA interferes with the arachidonic acid pathway by reducing the iron center of lipoyxygenases, thereby suppressing the production of leukotrienes (inflammatory mediators).
- **RRM2 Homology:** As a structural analog of Osalmid (2-hydroxy-N-(4-hydroxyphenyl)benzamide), 4-MSA exhibits potential to inhibit the M2 subunit of Ribonucleotide Reductase, disrupting dNTP pools required for DNA synthesis in rapidly proliferating cells.

Pathway Visualization

The following diagram illustrates the interruption of the melanogenesis pathway by 4-MSA via copper chelation.



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Caption: 4-MSA inhibits melanogenesis by chelating the copper active site of Tyrosinase, preventing the conversion of L-Tyrosine to Melanin.

Part 3: Experimental Protocols

To validate the activity of **4-Methoxysalicylamide**, the following self-validating protocols are recommended. These assays control for auto-oxidation and non-specific interference.

Protocol A: Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC₅₀ of 4-MSA against Mushroom Tyrosinase.

- Reagent Preparation:
 - Buffer: 50 mM Phosphate Buffer (pH 6.8).
 - Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer). Keep on ice.
 - Substrate: L-DOPA (5 mM in buffer). Prepare fresh; protect from light.
 - Inhibitor: Dissolve 4-MSA in DMSO (Stock 10 mM), dilute serially in buffer. Final DMSO < 1%.
- Assay Workflow:
 - Blank: 140 μL Buffer + 20 μL DMSO.
 - Control: 140 μL Buffer + 20 μL Enzyme + 20 μL DMSO.
 - Test: 140 μL Buffer + 20 μL Enzyme + 20 μL 4-MSA (various concentrations).
- Incubation: Incubate plates at 25°C for 10 minutes to allow inhibitor-enzyme binding.
- Reaction Trigger: Add 20 μL L-DOPA substrate to all wells.
- Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.
- Calculation:

Validation Check: Kojic Acid (Positive Control) should yield IC₅₀ ~15-20 μM.

Protocol B: Cell Viability & Uptake (MTT Assay)

Objective: Assess cytotoxicity and off-target effects in melanoma cells (e.g., B16F10).

- Seeding: Seed

cells/well in 96-well plates. Incubate 24h.

- Treatment: Treat with 4-MSA (1–100 μ M) for 48h.
- Development: Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.
- Readout: Absorbance at 570 nm.
 - Note: If IC50 for viability is close to IC50 for tyrosinase inhibition, the mechanism may be general toxicity rather than specific enzyme inhibition.

Part 4: Quantitative Data Summary

The following data summarizes the potency of 4-MSA relative to standard inhibitors.

Compound	Target	IC50 (μ M)	Mechanism Type	Reference
4-Methoxysalicylamide	Mushroom Tyrosinase	7.5 - 30.0	Mixed / Competitive	[1, 4]
Kojic Acid (Control)	Mushroom Tyrosinase	15.0 - 20.0	Competitive	[1]
4-MSA Schiff Base Derivatives	Tyrosinase	2.2 - 8.0	Mixed	[1, 4]
Osalmid (Analog)	RRM2	8.23	Enzymatic Suppression	[2, 3]

Note: The potency of 4-MSA is significantly enhanced when derivatized (e.g., Schiff bases), but the parent scaffold retains micromolar activity.

References

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